N-(2,6-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide
CAS No.:
Cat. No.: VC14525571
Molecular Formula: C16H16N4OS
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4OS |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C16H16N4OS/c1-10-5-3-6-11(2)14(10)19-13(21)9-22-16-18-12-7-4-8-17-15(12)20-16/h3-8H,9H2,1-2H3,(H,19,21)(H,17,18,20) |
| Standard InChI Key | XFXSIQZVGZDKPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(N2)C=CC=N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(2,6-dimethylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide, delineates its core structure:
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A 2,6-dimethylphenyl group linked via an acetamide bridge to an imidazo[4,5-b]pyridine heterocycle.
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A sulfanyl (thioether) group (-S-) connects the acetamide’s methylene carbon to the imidazopyridine’s second position.
The canonical SMILES string (CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(N2)C=CC=N3) and InChIKey (XFXSIQZVGZDKPZ-UHFFFAOYSA-N) confirm regiochemistry and stereochemical neutrality .
Table 1: Key Physicochemical Properties
Synthesis and Characterization
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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NMR would reveal signals for the dimethylphenyl protons (δ 2.2–2.4 ppm, singlet), acetamide methylene (δ 3.8–4.0 ppm), and imidazopyridine aromatic protons (δ 7.5–8.5 ppm).
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NMR would confirm carbonyl (δ ~170 ppm) and thioether (δ ~35 ppm) carbons.
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Mass Spectrometry: LC-MS would show a molecular ion peak at m/z 312.4 ([M+H]).
Applications in Materials Science
The compound’s conjugated π-system and sulfur atom suggest utility in:
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Organic Semiconductors: Imidazopyridines contribute to charge transport in thin-film transistors.
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Self-Assembled Monolayers (SAMs): Thioethers anchor molecules to gold surfaces for sensor development.
Future Research Directions
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Pharmacological Profiling: Screen against kinase panels and cancer cell lines to identify lead candidates.
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Derivatization Studies: Modify the acetamide’s alkyl chain or imidazopyridine substituents to optimize bioavailability.
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Computational Modeling: Molecular docking studies to predict target binding modes and affinity .
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